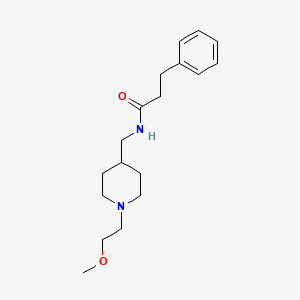

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-phenylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

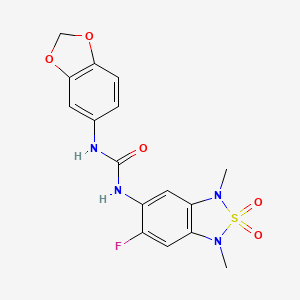

Übersicht

Beschreibung

“N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-phenylpropanamide” is a compound that contains a piperidine ring, which is a common moiety in many alkaloid natural products and drug candidates . The piperidine ring in this compound is substituted with a 2-methoxyethyl group and a phenylpropanamide group .

Synthesis Analysis

Piperidones, which are precursors to the piperidine ring, are synthesized from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating . Various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed in these reactions .Chemical Reactions Analysis

The chemical reactions involving piperidone derivatives, which include “this compound”, are diverse. They have been found to possess antimicrobial, antitubercular, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, and antiviral activities . The biological properties of these compounds were also determined by their stereochemistry .Wissenschaftliche Forschungsanwendungen

Serotonin 4 Receptor Agonists

Research has synthesized and evaluated the pharmacological profiles of benzamide derivatives, including compounds structurally related to N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-phenylpropanamide, as potent serotonin 4 (5-HT(4)) receptor agonists. These compounds have shown promise in enhancing gastrointestinal motility, indicating potential applications in treating gastrointestinal disorders (S. Sonda et al., 2003).

Analgesics

Several studies have focused on the synthesis of this compound derivatives as analgesics. These compounds have demonstrated significant potency in pain management, with certain derivatives being found to be substantially more potent than morphine in analgesic activity, suggesting their potential as powerful painkillers (P. V. Van Daele et al., 1976).

Muscarinic (M3) Receptor Antagonists

Compounds within the same chemical family have been synthesized and evaluated for their activity as antagonists of the M3 muscarinic receptor. These studies indicate potential applications in treating conditions related to muscarinic receptors, such as asthma or COPD (K. Broadley et al., 2011).

Antimicrobial Activities

Research into benzamide derivatives and their metal complexes has shown that these compounds exhibit antimicrobial activities against a range of bacterial strains. This suggests their potential use in developing new antimicrobial agents to combat infectious diseases (E. Khatiwora et al., 2013).

Antihistaminic Activities

In the context of antihistaminic research, 2-methylpropanamide and benzamide derivatives of carboxyterfenadine, which share structural similarities with this compound, have been synthesized and evaluated for antihistaminic and anticholinergic activities. These compounds have shown potential in treating allergic reactions and related conditions (M. Arayne et al., 2017).

Zukünftige Richtungen

The future directions for research on “N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3-phenylpropanamide” and similar compounds could involve further exploration of their diverse biological activities and the development of fast and cost-effective methods for their synthesis . The structure-activity relationship of these compounds could also be further established .

Eigenschaften

IUPAC Name |

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O2/c1-22-14-13-20-11-9-17(10-12-20)15-19-18(21)8-7-16-5-3-2-4-6-16/h2-6,17H,7-15H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILRTXACOAGRRLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)CNC(=O)CCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(3-methoxyphenyl)methyl]ethanediamide](/img/structure/B2931708.png)

![1,1-difluoro-6-[4-(1H-pyrrol-1-yl)benzoyl]-6-azaspiro[2.5]octane](/img/structure/B2931709.png)

![1,4-dimethyl-N-(naphtho[2,1-d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2931710.png)

![3-[(E)-2-[3-(Diethylamino)phenyl]diazen-1-yl]-N,N-diethylaniline](/img/structure/B2931711.png)

![1-(3,4-dichlorophenyl)-2-[(4-{[(furan-2-yl)methyl]amino}quinazolin-2-yl)sulfanyl]ethan-1-one](/img/structure/B2931713.png)

![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2931720.png)

![N-cyclohexyl-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2931728.png)